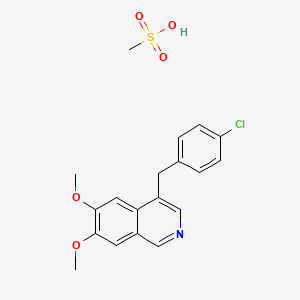
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate is a quaternary ammonium compound known for its unique chemical structure and potential applications in various fields. This compound features a p-chlorobenzyl group attached to an isoquinolinium core, with methanesulphonate as the counterion. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyisoquinoline and p-chlorobenzyl chloride.
Quaternization Reaction: The 6,7-dimethoxyisoquinoline undergoes a quaternization reaction with p-chlorobenzyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. This reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the quaternary ammonium salt.
Counterion Exchange: The resulting quaternary ammonium chloride is then treated with methanesulphonic acid to exchange the chloride ion with a methanesulphonate ion, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where nucleophiles replace the methanesulphonate ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: In the presence of water or aqueous solutions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted isoquinolinium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of isoquinolinium N-oxides.
Hydrolysis Products: Hydrolysis typically results in the formation of 6,7-dimethoxyisoquinoline and p-chlorobenzyl alcohol.
Scientific Research Applications
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in targeting specific cellular pathways.
Industry: It finds applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate involves its interaction with cellular components. The quaternary ammonium group can interact with negatively charged cellular membranes, potentially disrupting membrane integrity and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylisoquinolinium Compounds: These compounds share a similar isoquinolinium core but differ in the substituents attached to the benzyl group.
Quaternary Ammonium Salts: Other quaternary ammonium salts with different alkyl or aryl groups can be compared based on their chemical reactivity and biological activities.
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxyisoquinolinium methanesulphonate is unique due to the presence of both p-chlorobenzyl and methanesulphonate groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61189-88-6 |
|---|---|
Molecular Formula |
C19H20ClNO5S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;methanesulfonate |
InChI |
InChI=1S/C18H16ClNO2.CH4O3S/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)7-12-3-5-15(19)6-4-12;1-5(2,3)4/h3-6,8-11H,7H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
XQCSXUJTPZFYTN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC.CS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC=C(C=C3)Cl)OC.CS(=O)(=O)[O-] |
Key on ui other cas no. |
61189-88-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


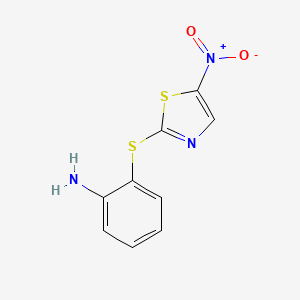
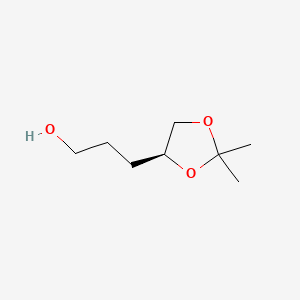
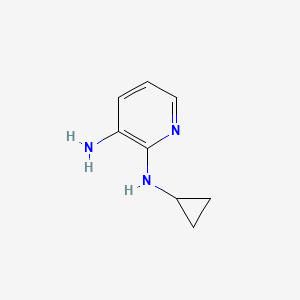
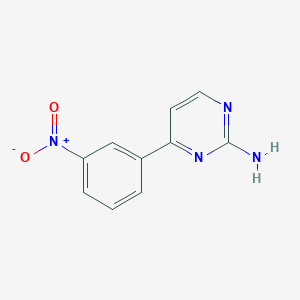

![Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B1607607.png)
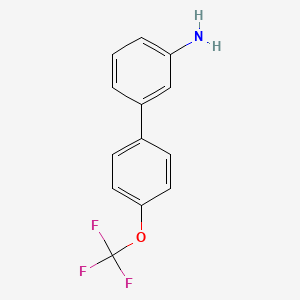
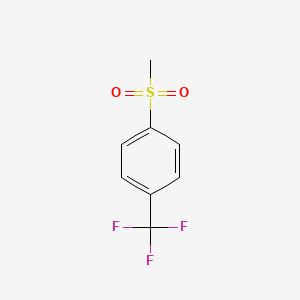
![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)
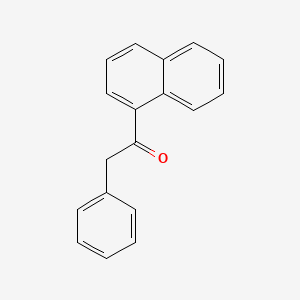
![Methyl 3-amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1607601.png)
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1607602.png)
![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)
